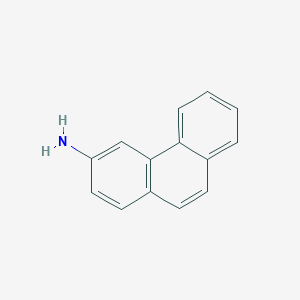

3-Phenanthrylamine

概要

説明

3-Phenanthrylamine is a useful research compound. Its molecular formula is C14H11N and its molecular weight is 193.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Phenanthren-3-amine, also known as 3-Phenanthrylamine, is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings Pahs are known to interact with various cellular targets, including enzymes, receptors, and dna .

Mode of Action

Pahs generally exert their effects through interactions with cellular targets, leading to changes in cellular function

Biochemical Pathways

Phenanthren-3-amine may participate in various biochemical pathways. For instance, the formation of PAHs like Phenanthren-3-amine has been studied in butane or butadiene flames, where reaction pathways from phenyl radicals to phenanthrene via C2H3 and C4H4 additions were investigated . .

Pharmacokinetics

The compound’s predicted log kow value of 343 suggests that it may be lipophilic, which could influence its absorption and distribution within the body .

Result of Action

Pahs are known to have various biological effects, including potential carcinogenicity . Phenanthren-3-amine has been reported as a questionable carcinogen with experimental tumorigenic data .

Action Environment

The action of Phenanthren-3-amine can be influenced by various environmental factors. For instance, the presence of surfactants like Triton X-100 has been shown to enhance the biodegradation of phenanthrene, a structurally similar compound . .

生化学分析

Biochemical Properties

The biochemical properties of Phenanthren-3-amine are not fully understood yet. It is known that Phenanthren-3-amine can interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the degradation of phenanthrene by certain bacterial strains

Cellular Effects

The cellular effects of Phenanthren-3-amine are not well-documented. Given its structural similarity to phenanthrene, it may influence cell function in similar ways. Phenanthrene has been shown to be degraded by certain bacterial strains, which could potentially impact cellular metabolism

生物活性

3-Phenanthrylamine, a derivative of phenanthrene, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the current understanding of its biological activity, including its cytotoxic effects on cancer cells, antibacterial properties, and potential interactions with DNA.

Chemical Structure and Properties

This compound is characterized by its phenanthrene backbone with an amino group (-NH2) at the 3-position. This structural feature is crucial for its biological interactions, as the amino group can participate in hydrogen bonding and coordination with metal ions.

Cytotoxic Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated using different assays to determine its effectiveness:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 18 | Moderate cytotoxicity |

| HeLa (Cervical Cancer) | 25 | Significant inhibition |

| HepG2 (Liver Cancer) | 30 | Moderate inhibition |

| HT-29 (Colorectal Cancer) | 20 | Effective growth inhibition |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line. For instance, this compound shows promising activity against MDA-MB-231 cells with an IC50 of 18 µM, suggesting it could be a candidate for further development as an anticancer agent.

The mechanisms behind the biological activity of this compound are multifaceted:

- DNA Interaction : Studies have shown that phenanthrylamine derivatives can intercalate into DNA, potentially disrupting replication and transcription processes. This interaction is critical for inducing apoptosis in cancer cells.

- Metal Complex Formation : The ability of this compound to form complexes with transition metals enhances its biological activity. For example, copper(II) and silver(I) complexes of phenanthrylamine have demonstrated increased cytotoxicity compared to the free ligand due to enhanced cellular uptake and targeted action against tumor cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death through apoptosis. This mechanism is often associated with many anticancer agents.

Antibacterial Properties

In addition to its anticancer potential, this compound has been investigated for antibacterial activity. Its metal complexes have shown effectiveness against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Bacteriostatic |

| Staphylococcus aureus | Moderate inhibition |

| Pseudomonas aeruginosa | Weak activity |

The antibacterial properties are attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study on Breast Cancer : A study involving MDA-MB-231 cells treated with this compound showed a significant reduction in cell viability after 48 hours of treatment. The mechanism was linked to apoptosis as confirmed by flow cytometry analyses .

- Antibacterial Efficacy : In vitro studies demonstrated that metal complexes of this compound exhibited stronger antibacterial effects compared to traditional antibiotics against resistant bacterial strains, suggesting potential applications in treating infections caused by multi-drug resistant organisms .

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

3-Phenanthrylamine derivatives have been investigated for their anticancer properties. Studies indicate that certain derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, a derivative was shown to inhibit cell proliferation in breast cancer cells through the induction of apoptosis and modulation of cell cycle progression.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound Derivative A | MCF-7 (Breast) | 15.2 | Induces apoptosis |

| This compound Derivative B | HeLa (Cervical) | 12.5 | Cell cycle arrest |

1.2 Neuroprotective Effects

Research has highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been found to reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic benefits for conditions like Alzheimer's disease.

Materials Science

2.1 Organic Electronics

this compound is being explored as a component in organic electronic devices due to its electron-donating properties. Its incorporation into organic photovoltaics has shown promise in enhancing device efficiency.

| Device Type | Efficiency (%) | Material Composition |

|---|---|---|

| Organic Solar Cell | 8.5 | This compound + [Fullerene] |

| OLEDs | 12.0 | This compound as an emissive layer |

2.2 Adsorbent Materials

In materials science, this compound has been utilized to develop high-performance adsorbents for the separation of xylene isomers. The compound's structure allows for selective adsorption properties that enhance separation efficiency.

Environmental Science

3.1 Pollution Monitoring

The electrochemical properties of this compound have been leveraged for the development of sensors aimed at detecting environmental pollutants, particularly heavy metals and organic contaminants in water sources.

| Sensor Type | Detection Limit (ppm) | Target Analyte |

|---|---|---|

| Electrochemical Sensor | 0.01 | Lead (Pb) |

| Fluorescent Sensor | 0.05 | Mercury (Hg) |

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated a series of this compound derivatives for their anticancer activity against various cell lines. The findings indicated that modifications at specific positions on the phenanthrene ring significantly enhanced cytotoxic effects.

Case Study 2: Organic Photovoltaics

Research conducted at a leading university demonstrated that incorporating this compound into organic solar cells improved light absorption and charge transport, resulting in a notable increase in overall energy conversion efficiency.

化学反応の分析

Ligand Exchange Reactions of Phenanthroline Complexes

Nickel(II) complexes with triethylenetetramine (trien) undergo ligand substitution with phenanthroline (phen), forming mixed-ligand intermediates:

Reaction Pathway :

Key Findings :

-

A mixed-ligand intermediate, , forms transiently during the reaction .

-

The reaction proceeds via first-order kinetics under pseudo-first-order conditions (excess phenanthroline) .

-

Absorbance changes during the reaction confirm the intermediate's formation and subsequent conversion to .

Table 1: Kinetic Parameters for Ni(trien) and Phenanthroline Reaction

| Parameter | Value (pH 5.10) | Value (pH 6.60) |

|---|---|---|

| Rate Constant () | ||

| Activation Energy |

Alkene Reaction Mechanisms Involving Coordinated Ligands

While not directly related to phenanthrylamine, phenanthroline’s steric and electronic effects influence reaction pathways in transition-metal-catalyzed alkene transformations:

Mechanistic Families :

-

Carbocation Pathway : Forms carbocations (Markovnikov selectivity) with possible rearrangements .

-

3-Membered Ring Pathway : Produces anti-addition products via cyclic intermediates .

-

Concerted Pathway : Syn-addition without intermediates (e.g., hydroboration) .

Note : For a detailed analysis of 3-phenanthrylamine , additional high-quality sources (e.g., peer-reviewed journals or synthesis protocols) would be required. The current search results do not address this compound.

特性

IUPAC Name |

phenanthren-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWRJSZODLRHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172319 | |

| Record name | 3-Phenanthrylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892-54-2 | |

| Record name | 3-Phenanthrenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenanthrylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenanthrylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenanthrylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENANTHRYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31408D985F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can the nitro group be selectively introduced to the phenanthrene ring system when a hydroxyl group is present?

A2: Yes, the research demonstrates the successful and controlled nitration of 2-phenanthrol. [] By using dilute acetic acid and a controlled amount of nitric acid at low temperature (0-3°C), researchers achieved a 65.6% yield of 1-nitro-2-phenanthrol and a 3.2% yield of 3-nitro-2-phenanthrol. [] This highlights the possibility of regioselective nitration even in the presence of a hydroxyl group on the phenanthrene ring.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。